Triphenyllead sucrose phtnalate

Description

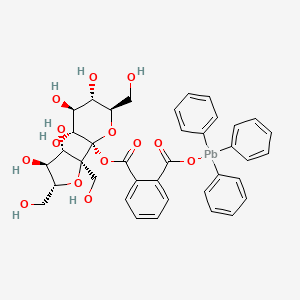

Triphenyllead sucrose phthalate is an organolead compound characterized by a triphenyllead group (Pb(C₆H₅)₃) coordinated to a sucrose phthalate moiety. Organolead compounds are historically significant in catalysis and material science due to their unique electronic and structural properties. Triphenyllead derivatives, including triphenyllead sucrose phthalate, are typically synthesized via transmetalation or ligand-exchange reactions, where lead centers bind to organic ligands such as carboxylates or thiolates .

While specific studies on this compound are scarce, analogous triphenyllead-carboxylate complexes (e.g., triphenyllead acetate, [1162-06-7]) exhibit moderate thermal stability and hydrolytic sensitivity, decomposing in acidic or aqueous environments .

Properties

CAS No. |

63027-31-6 |

|---|---|

Molecular Formula |

C38H40O14Pb |

Molecular Weight |

928 g/mol |

IUPAC Name |

1-O-[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-O-triphenylplumbyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C20H26O14.3C6H5.Pb/c21-5-10-12(24)14(26)16(28)20(33-10,19(7-23)15(27)13(25)11(6-22)32-19)34-18(31)9-4-2-1-3-8(9)17(29)30;3*1-2-4-6-5-3-1;/h1-4,10-16,21-28H,5-7H2,(H,29,30);3*1-5H;/q;;;;+1/p-1/t10-,11-,12-,13-,14+,15+,16-,19+,20+;;;;/m1..../s1 |

InChI Key |

NSYOHQJUKJYBJW-ZJVJEXGISA-M |

Isomeric SMILES |

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4C(=O)O[C@@]5([C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO |

Canonical SMILES |

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4C(=O)OC5(C(C(C(C(O5)CO)O)O)O)C6(C(C(C(O6)CO)O)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyllead sucrose phtnalate typically involves the reaction of triphenyllead acetate with sucrose and phthalic acid under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform, and requires the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Triphenyllead sucrose phtnalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form lead oxides and other by-products.

Reduction: Reduction reactions can convert the lead center to a lower oxidation state.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups .

Scientific Research Applications

Triphenyllead sucrose phtnalate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Mechanism of Action

The mechanism of action of triphenyllead sucrose phtnalate involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity and alter cellular functions by binding to specific molecular targets. These interactions can lead to changes in cell signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare triphenyllead sucrose phthalate with structurally or functionally related organolead compounds.

Table 1: Key Properties of Triphenyllead Derivatives

Structural and Functional Analysis

Ligand Complexity :

- Triphenyllead sucrose phthalate features a bulky, polyhydroxy ligand (sucrose phthalate), which likely reduces its volatility compared to simpler carboxylates like triphenyllead acetate. However, the steric hindrance may also limit catalytic activity .

- In contrast, dibasic lead phthalate ([17976-43-1]) utilizes a rigid aromatic phthalate backbone, enhancing thermal stability for industrial applications like PVC stabilization .

Reactivity and Stability: Triphenyllead acetate ([1162-06-7]) decomposes in water, releasing acetic acid and lead oxides. Similarly, triphenyllead sucrose phthalate is expected to hydrolyze in moist environments, posing environmental risks . Lithium triphenyllead ([1802-69-3]) demonstrates higher reactivity in organometallic reactions due to its ionic character but requires inert handling due to air sensitivity .

However, dithiocarbamate derivatives (e.g., [1803-20-9]) show slightly reduced acute toxicity due to stronger metal-ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.